Propiophenone, 3-dimethylamino-2'-hydroxy-, hydrochloride

Description

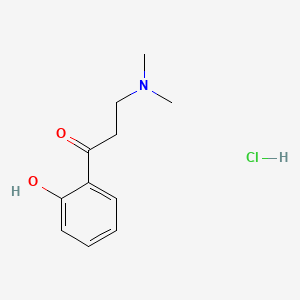

Propiophenone derivatives are a class of organic compounds characterized by a propanone backbone attached to a substituted benzene ring. The compound Propiophenone, 3-dimethylamino-2'-hydroxy-, hydrochloride features a dimethylamino group (-N(CH₃)₂) at the 3-position and a hydroxyl group (-OH) at the 2'-position (ortho to the ketone) on the aromatic ring, with a hydrochloride salt enhancing its solubility and stability.

Properties

CAS No. |

1639-35-6 |

|---|---|

Molecular Formula |

C11H16ClNO2 |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

3-(dimethylamino)-1-(2-hydroxyphenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13;/h3-6,13H,7-8H2,1-2H3;1H |

InChI Key |

CYMMEXYPWIUVOF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CC=C1O.Cl |

Origin of Product |

United States |

Preparation Methods

Reflux and Extraction Method

A common approach involves refluxing a mixture of the appropriate amino-propiophenone precursor with imidazole or other amines in methanol, followed by solvent evaporation and extraction:

- Example: Refluxing 2-methyl-3-dimethylamino-1-(4-n-propylphenyl)-propan-1-one methoiodide with imidazole in methanol for 3 hours.

- Post-reflux, methanol is evaporated, water is added, and the product is extracted with ether.

- The ether is evaporated, and the residue purified by column chromatography.

- The purified compound is then treated with a 0.1N ethanol solution of hydrochloric acid to form the hydrochloride salt, which crystallizes from ether as white crystals.

This method is versatile and has been adapted for various substituted propiophenone derivatives by altering the starting materials.

Reduction and Crystallization

Reduction of keto groups to corresponding alcohols can be achieved using sodium borohydride in ethanol at room temperature:

- For example, 1-(4-ethylphenyl)-3-(1H-imidazol-1-yl)-2-methylpropan-1-one is reduced with sodium borohydride overnight.

- The reaction mixture is poured into water, and the product is extracted with ether.

- Crystallization is performed by evaporation of the ether, yielding white crystals.

This step is critical for introducing the hydroxy group at the 2'-position.

Formation of Hydrochloride Salt

The hydrochloride salt is commonly prepared by adding a dilute hydrochloric acid solution (e.g., 0.1N ethanol solution of hydrochloric acid) to the purified product:

- This acid-base reaction converts the free base into its hydrochloride salt, which is then crystallized from solvents such as ether or mixtures of ethanol/acetone/ether.

- The resulting crystals are typically white or yellowish-white, depending on the specific derivative.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|

| Reflux with imidazole | Methanol, reflux 3 hours | Not specified | White crystals | Followed by extraction and chromatography |

| Reduction | Sodium borohydride, ethanol, room temp, overnight | Not specified | White crystals | Hydroxylation step |

| Hydrochloride salt formation | 0.1N ethanol HCl, crystallization from ether | Not specified | White/yellowish crystals | Stabilizes compound for isolation |

| Coupling with amines | 1,4-dioxane, triethylamine, reflux 0.5-2 hours | ~88% | Purified compound | Column chromatography purification |

Data adapted from experimental procedures in patent literature and chemical supplier documentation.

Mechanistic Insights and Related Transformations

- The preparation often involves haloalkylation and nucleophilic substitution reactions, where the dimethylamino group is introduced via alkylation of appropriate amines.

- Hydroxylation at the 2'-position may proceed through reduction of the ketone or via oxidation pathways involving intermediates such as 1-phenyl-1,2-propanedione.

- Chlorination and subsequent rearrangement reactions have been documented in related propiophenone systems, which may inform the synthesis of hydroxy derivatives.

- The hydrochloride formation is a straightforward acid-base reaction essential for isolating the compound as a stable crystalline solid, facilitating handling and pharmaceutical formulation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Properties

- Central Muscle Relaxant : Propiophenone derivatives have been identified as effective central muscle relaxants. They act on the central nervous system to alleviate muscle spasms without inducing unconsciousness. This property makes them valuable for treating conditions such as cerebral palsy, spastic paralysis, and lumbago .

- Anticonvulsant Activity : The compound has shown promise as an anticonvulsant agent, potentially beneficial for patients suffering from epilepsy or other seizure disorders. Its mechanism involves modulation of neurotransmitter activity in the brain .

- Antifungal Properties : Recent studies have evaluated the antifungal activity of various derivatives of 3-dimethylamino-1-aryl-1-propanone hydrochlorides, showing effectiveness against a range of fungal species. This suggests potential applications in treating fungal infections .

Case Study 1: Muscle Relaxant Efficacy

A study conducted on the muscle relaxant effects of Propiophenone derivatives demonstrated their effectiveness in reducing muscle tone in animal models. The results indicated a significant decrease in muscle spasms associated with neurological injuries. The compounds were administered orally at doses ranging from 10 to 1000 mg, tailored to the specific needs of the subjects based on weight and condition .

Case Study 2: Antifungal Activity Assessment

In another research endeavor, various derivatives of the compound were tested against 15 different fungal species using disc diffusion assays. The results revealed that certain derivatives exhibited substantial antifungal activity comparable to established antifungal agents like Amphotericin B. This positions the compound as a potential candidate for further development in antifungal therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Propiophenone, 3-dimethylamino-2’-hydroxy-, hydrochloride involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The propiophenone moiety can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group (-OH) in the target compound increases polarity compared to non-hydroxylated analogs like bupropion (Cl substituent) or methcathinone (methylamino). This may enhance water solubility but reduce lipid membrane permeability.

- LogP Trends: The target’s LogP is expected to be lower than that of 3-(benzylmethylamino)-propiophenone HCl (LogP 3.03, ) due to the hydrophilic -OH group. Methcathinone (LogP ~1.5) supports this trend, as smaller substituents reduce lipophilicity .

- Thermal Stability: Methcathinone’s melting point (179–184°C, ) suggests moderate stability; the target’s -OH group may further influence decomposition pathways via hydrogen bonding.

Toxicity and Pharmacological Profiles

- Bupropion Hydrochloride () exhibits dose-dependent neurotoxicity (seizures at 329 mg/kg in humans), linked to its tert-butylamino and chloro substituents .

- dimethyl) affect receptor binding .

- The target’s dimethylamino group may reduce acute toxicity compared to tertiary amines (e.g., piperidino in ) due to steric hindrance at biological targets.

Q & A

Q. What are the common synthetic routes for 3-dimethylamino-2'-hydroxypropiophenone hydrochloride?

- Methodological Answer : The compound can be synthesized via the Mannich reaction , which involves reacting acetophenone or propiophenone derivatives with formaldehyde and a secondary amine (e.g., dimethylamine) under controlled pH conditions. For example, β-aminopropiophenone intermediates are formed first, followed by hydrochlorination to yield the final salt . Alternative routes may involve halogenated intermediates (e.g., ω-chloro-propiophenone) reacted with amines in buffered aqueous solutions to optimize regioselectivity .

Q. How is the purity of 3-dimethylamino-2'-hydroxypropiophenone hydrochloride validated in synthetic batches?

- Methodological Answer : Purity is assessed using HPLC (≥98% purity threshold) and UV/Vis spectroscopy (λmax at 350 nm for structural confirmation). Batch-specific certificates of analysis (CoA) should include residual solvent testing (e.g., via GC-MS) and chloride content verification through potentiometric titration .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., dimethylamino at position 3, hydroxyl at position 2').

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., free base C₁₈H₂₂N₂O, MW 458.58) and fragmentation patterns .

- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretch ~1700 cm⁻¹, hydroxyl and amine stretches) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound under varying solvent conditions?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) may alter peak splitting due to hydrogen bonding with the hydroxyl group. To mitigate:

Q. What degradation pathways are observed for 3-dimethylamino-2'-hydroxypropiophenone hydrochloride under accelerated stability testing?

- Methodological Answer : Degradation studies (40°C/75% RH for 6 months) reveal two primary pathways:

Hydrolysis : Cleavage of the dimethylamino group to form α-methylacrylophenone (MW 146.2) .

Oxidation : Hydroxyl group oxidation to quinone derivatives, detectable via LC-MS with radical scavengers (e.g., BHT) reducing artifact formation .

- Mitigation : Lyophilization and storage at -20°C in argon-filled vials extend stability to ≥5 years .

Q. How do researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like temperature (60–80°C), amine stoichiometry (1.2–2.0 eq), and reaction time (12–24 hrs).

- In-line Analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of carbonyl intermediate conversion .

- Workup Strategies : Liquid-liquid extraction with ethyl acetate (pH 9–10) maximizes recovery of the free base before hydrochlorination .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

- Methodological Answer :

- Batch Consistency : Pre-screen batches via DSC (differential scanning calorimetry) to ensure consistent crystallinity.

- Solubility Optimization : Use co-solvents (e.g., 10% DMSO in PBS) to maintain ≥1 mM solubility, validated by nephelometry .

- Negative Controls : Include structurally analogous compounds (e.g., 4'-ethoxy-2-methylpropiophenone derivatives) to isolate target-specific effects .

Data Contradiction Analysis

Q. How to interpret conflicting logP values reported for this compound?

- Methodological Answer : Discrepancies arise from measurement methods (shake-flask vs. HPLC-derived logP). To resolve:

- Use chromatographic hydrophobicity index (CHI) based on reversed-phase HPLC retention times.

- Validate with computational models (e.g., XLogP3) accounting for ionization states (pKa ~8.5 for dimethylamino group) .

Key Stability and Storage Recommendations

| Parameter | Condition | Reference |

|---|---|---|

| Storage Temp | -20°C (desiccated) | |

| Solubility | 10 mM in DMSO | |

| Light Sensitivity | Protect from UV (amber glass) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.